1-Ethyl-4-nitroso-piperazine (MNP) is a nitrosamine compound known for its potential genotoxicity. It is primarily identified as an oxidation product of 1-amino-4-methyl-piperazine (AMP) []. MNP is of particular interest in pharmaceutical research due to its presence as an impurity in Rifampicin (RIF), a widely used antibiotic drug [].
1-Ethyl-4-nitrosopiperazine is a chemical compound with the molecular formula and a molecular weight of 143.19 g/mol. It is classified as a nitrosamine, a group of compounds known for their potential carcinogenic properties. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
1-Ethyl-4-nitrosopiperazine falls under the category of nitrosamines, which are organic compounds containing the nitroso group (). These compounds are often formed by the reaction of secondary amines with nitrous acid. Due to their structural characteristics, nitrosamines are studied for their biological activity and potential health risks .
The synthesis of 1-ethyl-4-nitrosopiperazine typically involves the nitrosation of piperazine derivatives using sodium nitrite in acidic conditions. The general method includes:
The reaction conditions for synthesizing 1-ethyl-4-nitrosopiperazine typically involve maintaining specific pH levels (around 6-7) and temperatures (between 0°C to 100°C) during different stages of the reaction to optimize yield and purity . The yield can vary based on the specific conditions employed, with reported yields ranging from 75% to over 90% depending on the methodology used .
The molecular structure of 1-ethyl-4-nitrosopiperazine features a piperazine ring with an ethyl group and a nitroso group attached. The structural formula can be represented as follows:
The compound exhibits characteristic properties typical of nitrosamines, including stability under certain conditions but potential reactivity in biological systems .
1-Ethyl-4-nitrosopiperazine can undergo various chemical reactions typical of nitrosamines, including hydrolysis and reduction. These reactions can lead to the release of nitrogen oxides or the formation of other nitrogen-containing compounds.
The hydrolysis of 1-ethyl-4-nitrosopiperazine may lead to the formation of piperazine and nitric oxide under acidic or basic conditions. Additionally, it can be reduced to form less toxic derivatives using reducing agents like zinc or iron in acidic environments .
The mechanism of action for 1-ethyl-4-nitrosopiperazine primarily involves its interaction with biological macromolecules, leading to possible alkylation reactions that can affect DNA integrity. The nitroso group is capable of forming reactive intermediates that may contribute to mutagenic effects.
Studies have indicated that exposure to nitrosamines can lead to significant cellular changes, including DNA damage and alterations in gene expression patterns associated with carcinogenesis .
1-Ethyl-4-nitrosopiperazine typically appears as a yellow liquid with a characteristic odor. Its physical properties include:
The chemical properties include:
Relevant analyses show that it retains stability under controlled conditions but may decompose when exposed to extreme environments .
1-Ethyl-4-nitrosopiperazine has several applications in scientific research:
The compound's significance extends into fields such as medicinal chemistry, where it serves as a model for understanding the behavior of nitrosamines in biological systems .
1-Ethyl-4-nitrosopiperazine (CAS 65504-33-8) belongs to the nitrosopiperazine subclass of N-nitrosamines, which have been increasingly detected as trace contaminants in active pharmaceutical ingredients (APIs) and environmental samples. These compounds emerge through nitrosation reactions between secondary amine precursors and nitrosating agents (e.g., nitrites, nitrogen oxides) during drug synthesis, storage, or under physiological conditions. The piperazine scaffold—a six-membered heterocycle with two nitrogen atoms—is pharmacologically ubiquitous, appearing in antidepressants, antipsychotics (e.g., Quetiapine), and antibiotics [3] [5]. This prevalence creates multiple pathways for nitrosopiperazine formation, particularly when manufacturing involves nitrite salts, acidic conditions, or amine-rich solvents. The detection of 1-ethyl-4-nitrosopiperazine exemplifies a broader contamination trend affecting diverse drug classes, including antihypertensives (sartans) and antidiabetics (metformin), where similar N-nitrosamines have triggered global recalls [5].
Compound Name | CAS Number | Molecular Formula | Associated Drug | Detection Context | |
---|---|---|---|---|---|
1-Ethyl-4-nitrosopiperazine | 65504-33-8 | C₆H₁₃N₃O | Research chemicals | Synthetic intermediates | |
1-Methyl-4-nitrosopiperazine | 16339-07-4 | C₅H₁₁N₃O | Rifampin | API degradation | |
1-Cyclopentyl-4-nitrosopiperazine | 171486-98-5 | C₉H₁₇N₃O | Rifapentine | Process impurity | |
11-(4-Nitrosopiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | - | C₂₁H₂₀N₄O₂S | Quetiapine | Drug substance impurity | [3] [5] |
Nitrosamine Drug Substance-Related Impurities (NDSRIs) are structural analogs of APIs containing a nitroso (–N=O) moiety attached to a secondary amine. 1-Ethyl-4-nitrosopiperazine is classified as an NDSRI due to its structural relationship to piperazine-containing drugs. The compound features an ethyl group at the N1 position and a nitroso group at N4, creating a polar (Topological Polar Surface Area: 35.9 Ų) and moderately lipophilic (XLogP3: 0.6) molecule [4]. This configuration enables hydrogen bonding via the nitroso oxygen, enhancing solubility in polar solvents like methanol or DMSO [2] [4]. Regulatory agencies categorize NDSRIs as "cohort of concern" mutagens due to the structural alert posed by the N-nitroso group, which can undergo metabolic activation to form DNA-alkylating diazonium ions [3] [5].
The 2018–2019 recalls of angiotensin II receptor blockers (ARBs) contaminated with N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) established a regulatory precedent for nitrosamine control. In 2023–2024, scrutiny expanded to piperazine-based drugs, with the FDA and EMA mandating rigorous NDSRI risk assessments for all marketed pharmaceuticals [3]. 1-Ethyl-4-nitrosopiperazine exemplifies high-risk NDSRIs due to:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: